(Pyridin-3-yl)methyl 2-(2,3-dimethylanilino)benzoate
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Overview
Description
(Pyridin-3-yl)methyl 2-(2,3-dimethylanilino)benzoate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)methyl 2-(2,3-dimethylanilino)benzoate typically involves the reaction of pyridin-3-ylmethanol with 2-(2,3-dimethylanilino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyridine: A basic heterocyclic organic compound with the formula C₅H₅N.
Benzoic Acid: A simple aromatic carboxylic acid with the formula C₇H₆O₂.
Aniline: An organic compound with the formula C₆H₅NH₂.
Uniqueness: (Pyridin-3-yl)methyl 2-(2,3-dimethylanilino)benzoate is unique due to its combined structural features, which include a pyridine ring, a benzoate group, and a dimethylanilino moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
106724-33-8 |
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Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C21H20N2O2/c1-15-7-5-11-19(16(15)2)23-20-10-4-3-9-18(20)21(24)25-14-17-8-6-12-22-13-17/h3-13,23H,14H2,1-2H3 |
InChI Key |
QFDVIPLEEMGKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCC3=CN=CC=C3)C |
Origin of Product |
United States |
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